N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-32-22-16-19(17-23(33-2)25(22)34-3)26(31)27-20-10-8-18(9-11-20)21-12-13-24(29-28-21)30-14-6-4-5-7-15-30/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFVVFMGBRNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Azepane Ring: This step involves the incorporation of the azepane moiety into the pyridazine ring, often through nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via coupling reactions, such as Suzuki or Heck coupling.
Formation of the Trimethoxybenzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Tenovin Series ()
The Tenovin series (Tenovin-37, -38, -39) shares the 3,4,5-trimethoxybenzamide backbone but differs in substituents and linker groups:
- Tenovin-37: Features a dimethylamino-pentanamido group linked via a thiourea bridge.
- Tenovin-38: Substitutes the trimethoxybenzamide with a 4-methoxy-3,5-dimethylbenzamide group.
- Tenovin-39: Incorporates 3,5-difluoro-4-methoxybenzamide.
Key Differences :
- The azepane ring may improve solubility compared to Tenovin’s dimethylamino groups due to its larger, more flexible structure .
Table 1: Physical Properties of Benzamide Derivatives
Hydrazine-Linked Hybrids ()
Compounds like 6b , 6c , and 4e–4g feature hydrazine linkers and trimethoxybenzamide groups. For example:
- 6b (): Contains a furan-2-yl group and cyanophenyl substituent, yielding a melting point of 223–225°C.
- 4e () : Includes a 4-methoxybenzylidene hydrazine moiety with antiproliferative activity.
Biological Activity
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide. The molecular formula is with a molecular weight of 450.6 g/mol. Its structure includes a pyridazine ring, azepane moiety, and multiple methoxy groups, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O2S |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4,5-trimethoxybenzamide |
| InChI | InChI=1S/C25H30N4O2S/c1-18-16-19(2)25(20(3)17-18)32(30,31)28-22-10-8-21(9-11-22)23-12-13-24(27-26-23)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring may modulate receptor signaling pathways.
Biological Activity and Applications
Recent studies have explored the compound's potential as an enzyme inhibitor and receptor modulator. Notably:
- Anticancer Activity : Preliminary data suggest that this compound may inhibit certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on human carbonic anhydrase (hCA), which plays a significant role in various physiological processes and disease states.
Case Studies
A recent study highlighted the dual-targeting capabilities of similar compounds that include the azepane and pyridazine structures. These compounds showed significant inhibition of hCA and modulation of the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide | Potential enzyme inhibitor |
| N-(4-(6-(azepan-1-yl)pyridazin-3-yloxy)phenyl)-3-methylbenzenesulfonamide | Anticancer properties |
These comparisons illustrate how variations in substituents can significantly influence biological activity.
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide?
Answer:
- Key Steps : Synthesis typically involves sequential coupling of the pyridazine core with azepane, followed by amidation of the phenyl-benzamide moiety. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to minimize side products like dealkylated intermediates or incomplete amide formation .
- Catalysts : Use of palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions between pyridazine and azepane derivatives is common .
- Yield Optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and inert atmospheres (N₂/Ar) are critical for stabilizing reactive intermediates .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Answer:
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C3/C4/C5 of benzamide) and azepane-pyridazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ for C₃₁H₃₈N₄O₄: 542.29) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What methodologies are recommended for identifying the compound’s biological targets and mechanisms of action?
Answer:
- Target Identification :
- Kinase Profiling : Use kinase inhibition assays (e.g., radiometric or fluorescence-based) to screen against panels of kinases (e.g., CDKs, MAPKs) due to structural similarity to pyridazine-based kinase inhibitors .
- SPR (Surface Plasmon Resonance) : Direct binding studies to quantify interactions with suspected targets (e.g., ATP-binding pockets) .
- Mechanistic Studies :
- Cellular Assays : Measure downstream effects (e.g., apoptosis via caspase-3 activation or cell cycle arrest via flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Answer:
- Modification Strategies :
- Azepane Substitution : Replace azepane with smaller heterocycles (e.g., piperidine) to evaluate steric effects on target binding .
- Methoxy Group Optimization : Synthesize analogs with selective demethylation or replacement with halogens (e.g., Cl, F) to assess metabolic stability .
- Data Collection :
- IC₅₀ Comparisons : Tabulate inhibitory concentrations across analogs (Table 1).
Q. Table 1. Example SAR Data for Methoxy-Modified Analogs
| Analog (R-group) | Target Kinase IC₅₀ (nM) | Selectivity Ratio (Kinase A/Kinase B) |
|---|---|---|
| 3,4,5-OMe | 12 ± 1.5 | 8.2 |
| 3,4-OH, 5-OMe | 45 ± 3.2 | 2.1 |
| 3-Cl, 4,5-OMe | 8 ± 0.9 | 12.4 |
Reference : Derived from protocols in .
Q. How should researchers resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
Answer:
- Assay Standardization :
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Buffer Conditions : Ensure consistent pH (7.4), ionic strength, and ATP concentrations (1–10 mM) in enzymatic assays .
- Data Validation :
- Orthogonal Assays : Confirm results using alternate methods (e.g., Western blotting for phospho-target validation alongside activity assays) .
Methodological Notes
- Key References : Synthesis (), characterization (), target studies ().
- Data Reproducibility : Emphasize triplicate experiments and statistical analysis (e.g., ANOVA for IC₅₀ comparisons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
